

Physicochemical Characteristics of 2-Nitro-m-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dimethyl-2-nitrobenzene**

Cat. No.: **B148808**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-nitro-m-xylene. The information is presented to support research, drug development, and scientific understanding of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.

Core Physicochemical Properties

2-Nitro-m-xylene, also known as **1,3-dimethyl-2-nitrobenzene**, is a significant intermediate in various chemical syntheses. A clear understanding of its physical and chemical properties is crucial for its effective and safe handling and application.

Table 1: Identification and Basic Properties of 2-Nitro-m-Xylene

Property	Value	Source(s)
IUPAC Name	1,3-dimethyl-2-nitrobenzene	[1] [2]
Synonyms	2,6-Dimethylnitrobenzene, m-Xylene, 2-nitro-	[1] [2]
CAS Number	81-20-9	[1] [2]
Molecular Formula	C ₈ H ₉ NO ₂	[1] [2]
Molecular Weight	151.16 g/mol	[1]
Appearance	Clear yellow liquid	[1] [3] [4]
Odor	Aromatic	[3]

Table 2: Quantitative Physicochemical Data for 2-Nitro-m-Xylene

Property	Value	Temperature (°C)	Pressure	Source(s)
Melting Point	14 - 16 °C (57.2 - 60.8 °F)	N/A	N/A	[3][4][5][6][7]
Boiling Point	225 - 227 °C (437 - 440.6 °F)	N/A	744 - 760 mmHg	[1][3][5][6][7]
Density	1.110 - 1.112 g/mL	15 - 25	N/A	[1][3][5][6][7]
Flash Point	87 °C (188.6 °F)	N/A	Closed Cup	[3][5][7]
Water Solubility	Insoluble (< 1 mg/mL)	19	N/A	[1][5][6]
Solubility in other solvents	Miscible with ethanol	N/A	N/A	[5]
Refractive Index	1.521 - 1.522	20	N/A	[5][6][7]
Vapor Pressure	28.4 mmHg	37.8	N/A	[1]
Vapor Density	5.21	N/A	N/A	[3]

Table 3: Spectral Data References for 2-Nitro-m-Xylene

Spectral Data Type	Reference Information
Infrared (IR) Spectroscopy	Spectra available from sources such as SpectraBase.[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹³ C NMR and ¹ H NMR data available in chemical databases.[1]
Mass Spectrometry (MS)	GC-MS data available, molecular ion peak at m/z 151.[9][10]

Experimental Protocols

The following sections outline standardized methodologies for the determination of the key physicochemical properties of 2-nitro-m-xylene. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Determination of Melting Point/Melting Range

The melting point of 2-nitro-m-xylene can be determined using the capillary method as described in OECD Guideline 102.[\[9\]](#)

- Principle: A small, dried sample of 2-nitro-m-xylene is introduced into a capillary tube. The tube is then heated in a controlled manner in a suitable apparatus. The temperatures at which the substance begins to melt and is completely molten are recorded.
- Apparatus: Melting point apparatus with a heating block or bath, capillary tubes, and a calibrated thermometer.
- Procedure:
 - Ensure the 2-nitro-m-xylene sample is pure and dry.
 - Introduce the sample into a capillary tube to a height of 3-5 mm.
 - Place the capillary tube in the melting point apparatus.
 - Heat the apparatus at a rate of approximately 1-2 °C per minute near the expected melting point.
 - Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle disappears. This range is the melting point.

Determination of Boiling Point

The boiling point of 2-nitro-m-xylene can be determined using the dynamic method outlined in OECD Guideline 103.[\[10\]](#)[\[11\]](#)

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the dynamic method, the pressure is varied, and the corresponding boiling temperatures are measured.

- Apparatus: A suitable glass apparatus with a heating mantle, a condenser, a pressure-measuring device, and a calibrated thermometer.
- Procedure:
 - Place a sample of 2-nitro-m-xylene in the boiling flask with a few boiling chips.
 - Assemble the apparatus and reduce the pressure to the desired level.
 - Heat the sample until it boils and a steady reflux is observed.
 - Record the temperature and pressure.
 - Repeat the measurement at several different pressures.
 - The boiling point at standard pressure (760 mmHg) can be determined by extrapolation.

Determination of Density

The density of liquid 2-nitro-m-xylene can be determined using a pycnometer or an oscillating densitometer as described in OECD Guideline 109.[12][13][14]

- Principle: Density is the mass per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid. The oscillating densitometer measures the oscillation frequency of a U-shaped tube filled with the liquid, which is related to its density.
- Apparatus: A calibrated pycnometer or an oscillating densitometer, a balance with a precision of ± 0.1 mg, and a constant temperature bath.
- Procedure (Pycnometer Method):
 - Clean and dry the pycnometer and determine its empty mass.
 - Fill the pycnometer with 2-nitro-m-xylene, ensuring there are no air bubbles.
 - Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.
 - Adjust the volume of the liquid to the calibration mark.

- Dry the outside of the pycnometer and weigh it.
- The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Water Solubility

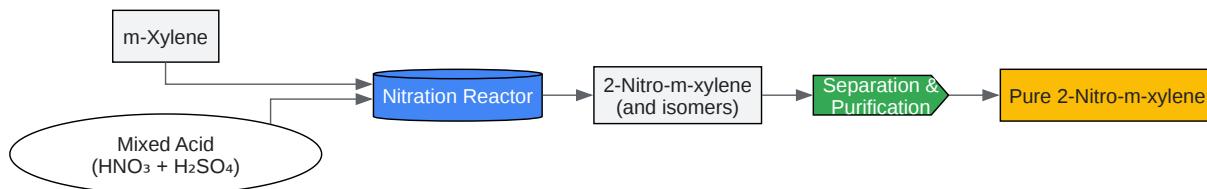
The water solubility of 2-nitro-m-xylene can be determined using the flask method as described in OECD Guideline 105, suitable for substances with low solubility.[\[4\]](#)[\[8\]](#)

- Principle: A sufficient amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
- Apparatus: A thermostatted shaking apparatus or magnetic stirrer, glass vessels with stoppers, and an analytical instrument for concentration measurement (e.g., GC-MS).
- Procedure:
 - An excess amount of 2-nitro-m-xylene is added to a known volume of distilled water in a glass vessel.
 - The vessel is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
 - After equilibration, the mixture is allowed to stand to separate the phases.
 - A sample of the aqueous phase is carefully removed, ensuring no undissolved substance is included (centrifugation or filtration may be necessary).
 - The concentration of 2-nitro-m-xylene in the aqueous sample is determined using a validated analytical method.

Determination of Flash Point

The flash point of 2-nitro-m-xylene can be determined using a closed-cup method, such as the Pensky-Martens method described in ASTM D93.[\[7\]](#)

- Principle: The sample is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
- Apparatus: Pensky-Martens closed-cup flash point tester.
- Procedure:
 - Fill the test cup with the 2-nitro-m-xylene sample to the specified level.
 - Place the lid on the cup and begin heating and stirring at the prescribed rates.
 - At regular temperature intervals, apply the test flame by opening the shutter.
 - Record the temperature at which a distinct flash is observed inside the cup.
 - Correct the observed flash point for barometric pressure.

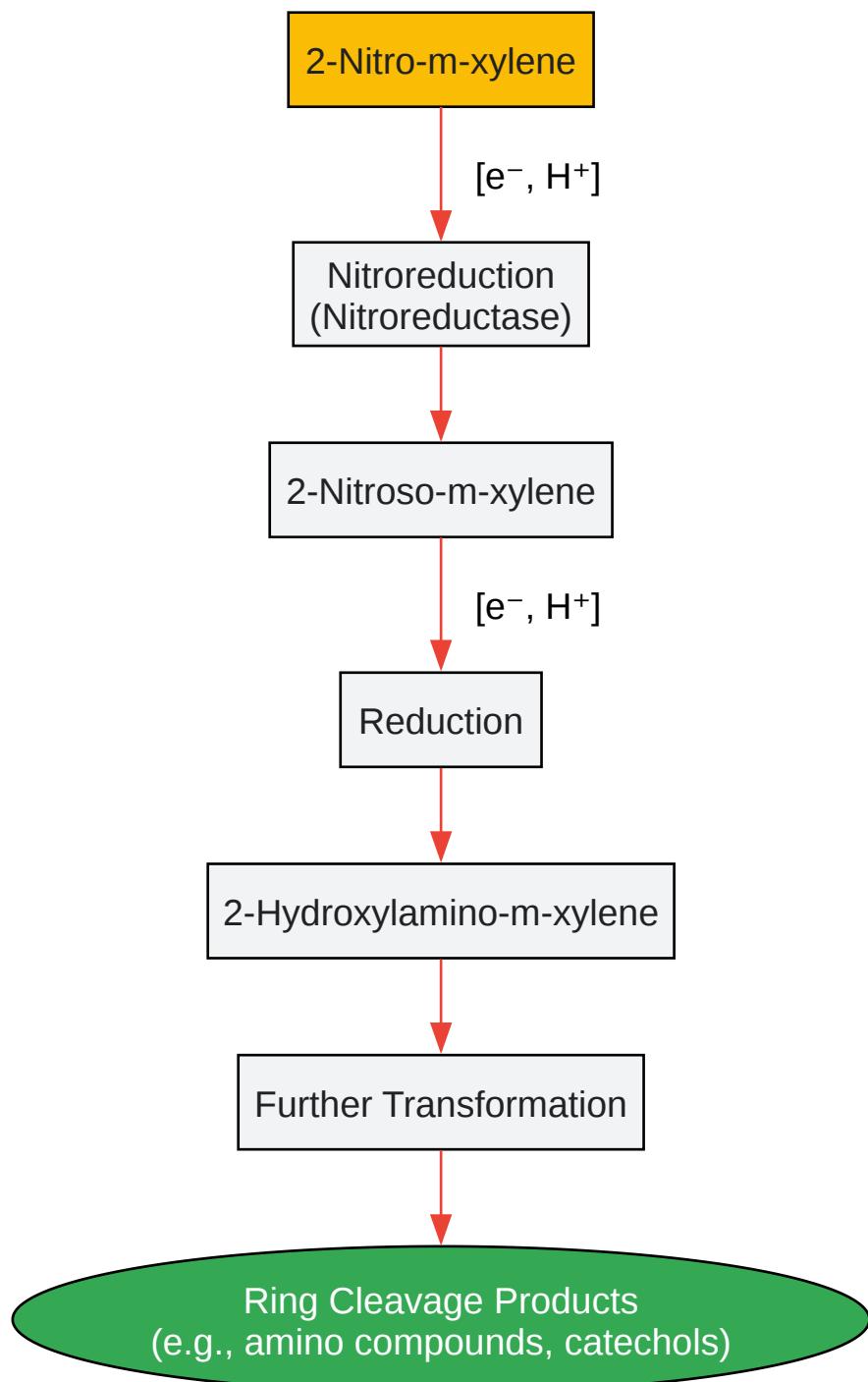

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like 2-nitro-m-xylene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm^{-1} . Standard practices are described in ASTM E1252.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl_3) containing a reference standard like tetramethylsilane (TMS).
- Mass Spectrometry (MS): Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Visualizations

Synthesis of 2-Nitro-m-Xylene

The primary industrial synthesis of 2-nitro-m-xylene involves the nitration of m-xylene using a mixed acid solution of nitric acid and sulfuric acid.



[Click to download full resolution via product page](#)

Caption: Synthesis of 2-nitro-m-xylene via nitration of m-xylene.

Potential Biodegradation Pathway

While not a signaling molecule, 2-nitro-m-xylene, as a nitroaromatic compound, can be subject to microbial degradation in the environment. A plausible initial step in its biodegradation involves the reduction of the nitro group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. scimed.co.uk [scimed.co.uk]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [Physicochemical Characteristics of 2-Nitro-m-Xylene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148808#physicochemical-characteristics-of-2-nitro-m-xylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com